Chemical structure and properties of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Chemical structure and properties of 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
An In-Depth Technical Guide to 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Executive Summary
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS: 1360364-97-1) is a fused bicyclic heterocyclic scaffold that serves as a critical pharmacophore in modern drug discovery. Structurally characterized by a pyrimidine ring fused to a saturated pyrrolidine ring, it functions as a bioisostere of the purine nucleus (specifically adenine).
This scaffold has gained prominence in the development of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors and PARP1/ATR dual inhibitors . Its chemical utility lies in the orthogonal reactivity of its three functional handles: the nucleophilic secondary amine at position 6 (N6), the electrophilic carbon at position 4 (C4), and the displaceable methoxy group at position 2 (C2).
Chemical Identity & Physicochemical Profile
Nomenclature & Identification
-
IUPAC Name: 2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
-
CAS Number: 1360364-97-1 (Hydrochloride salt)
-
Molecular Formula: C₇H₉N₃O
-
Molecular Weight: 151.17 g/mol (Free base); ~187.6 g/mol (HCl salt)
-
SMILES: COC1=NC=C(CN2)C(C2)=N1 (Note: Tautomeric representation may vary; N6 is the pyrrolidine nitrogen).
Structural Analysis
The molecule consists of a pyrimidine ring fused across the d-bond (C4-C5) to a pyrrolidine ring.
-
Electronic Character: The pyrimidine ring is electron-deficient, making the C2 and C4 positions susceptible to nucleophilic attack.
-
Basicity: The pyrrolidine nitrogen (N6) is a secondary amine with a pKa ~9-10, making it the primary site for protonation and acylation/alkylation.
-
Solubility: The hydrochloride salt is highly soluble in water and polar organic solvents (DMSO, MeOH), while the free base is soluble in DCM and EtOAc.
| Property | Value | Relevance |
| LogP (Calc) | ~0.3 - 0.6 | High polarity; favorable for oral bioavailability when derivatized. |
| TPSA | ~42 Ų | Good membrane permeability potential. |
| H-Bond Donors | 1 (N6-H) | Key handle for derivatization. |
| H-Bond Acceptors | 3 (N1, N3, O) | Interaction points for kinase hinge regions. |
Synthetic Pathways
The synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core typically proceeds via the construction of the pyrrolidine ring onto a pre-functionalized pyrimidine backbone.
Primary Synthetic Route: The Bis-Bromomethyl Cyclization
This protocol is the industry standard for generating the dihydro-pyrrolo[3,4-d]pyrimidine core. It relies on the double nucleophilic displacement of halides by a primary amine.
Step-by-Step Protocol:
-
Precursor Preparation: Start with 2-methoxy-4,5-dimethylpyrimidine .
-
Radical Bromination:
-
Reagents: N-Bromosuccinimide (NBS), AIBN (catalyst), CCl₄ or Benzotrifluoride (solvent).
-
Conditions: Reflux, 4-12 hours.
-
Product:4,5-Bis(bromomethyl)-2-methoxypyrimidine .
-
Note: This intermediate is a potent lachrymator and skin irritant. Handle with extreme care.
-
-
Cyclization (Ring Closure):
-
Reagents: Benzylamine (BnNH₂) or 4-Methoxybenzylamine (PMB-NH₂), DIPEA, THF/DCM.
-
Mechanism:[1] The amine performs two sequential S_N2 attacks on the bromomethyl groups.
-
Product:6-Benzyl-2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine .
-
-
Deprotection (N-Dealkylation):
-
Method A (Hydrogenolysis): H₂, Pd/C, MeOH/HCl. (Preferred for benzyl).
-
Method B (ACE-Cl): 1-Chloroethyl chloroformate followed by methanol reflux. (Preferred if sulfur/halogens are present).
-
Final Product:2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine HCl .
-
Visualization of Synthetic Logic
Caption: Figure 1.[2] Standard synthetic pathway via bis-bromomethyl pyrimidine cyclization.
Medicinal Chemistry Applications
The 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a "privileged structure" in kinase inhibitor design.
ATR Kinase Inhibition
Recent studies (2022-2026) have identified this scaffold as a potent core for ATR (Ataxia Telangiectasia and Rad3-related) inhibitors. ATR is a master regulator of the DNA damage response (DDR).
-
Mechanism: The pyrimidine N1 and C2-substituents interact with the hinge region of the kinase ATP-binding pocket.
-
SAR Insight: The N6 position allows for the projection of solubilizing groups or vectors that reach into the ribose-binding pocket or solvent-exposed regions, improving pharmacokinetic properties without disrupting the hinge binding.
Structure-Activity Relationship (SAR) Map
-
Position 2 (Methoxy):
-
Acts as a placeholder.
-
Modification: Can be hydrolyzed to a C2-Oxo (lactam) to mimic the hydrogen bonding of guanine/xanthine.
-
Displacement: Can be displaced by amines to form 2-amino derivatives, increasing affinity for Asp/Glu residues in the kinase active site.
-
-
Position 4 (C-H):
-
Often substituted (via lithiation or halogenation/Suzuki coupling) to introduce aryl groups that fill the hydrophobic pocket of the enzyme.
-
-
Position 6 (NH):
-
The "Exit Vector". Derivatization here (amides, ureas, alkyls) modulates potency, selectivity, and ADME properties (solubility, permeability).
-
Logical Signaling Pathway (ATR Inhibition)
Caption: Figure 2.[3] Mechanism of Action for ATR inhibitors utilizing the pyrrolo[3,4-d]pyrimidine scaffold.
Experimental Protocols
Protocol 1: Nucleophilic Substitution at C2 (Methoxy Displacement)
To convert the 2-methoxy group into a 2-amino pharmacophore.
-
Dissolve 2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1.0 eq) in 1,4-dioxane or NMP.
-
Add the desired primary/secondary amine (3.0 eq).
-
Add acid catalyst (e.g., TFA, 0.5 eq) or use microwave irradiation.
-
Heat to 120-150°C for 30-60 minutes.
-
Monitor by LC-MS for the disappearance of the methoxy peak (M+) and appearance of the amino product.
Protocol 2: N6-Acylation (Library Generation)
Standard amide coupling for SAR exploration.
-
Suspend the HCl salt of the scaffold in DCM.
-
Add DIPEA (3.0 eq) to liberate the free base.
-
Add the carboxylic acid (1.1 eq) and coupling reagent (HATU or EDC, 1.2 eq).
-
Stir at RT for 2 hours.
-
Wash with NaHCO₃ and Brine; dry over Na₂SO₄.
References
-
Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives as a new class of ATR inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2022.[4] Context: Establishes the scaffold as a primary hit for ATR kinase inhibition. URL:
-
Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2026. Context: Demonstrates the dual-targeting capability of the scaffold in advanced breast cancer models. URL:
-
Pyrazolo[3,4-d]pyrimidine and Pyrrolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Source: Journal of Medicinal Chemistry (Historical context on scaffold class). Context: Validates the purine-isostere concept for kinase hinge binding. URL:
-
2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride (Product Page). Source: Fluorochem / Chemical Suppliers.[5] Context: Commercial availability and physical property data confirmation. URL:
Sources
- 1. CN110386936B - Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine - Google Patents [patents.google.com]
- 2. Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. fluorochem.co.uk [fluorochem.co.uk]
